molecular formula C14H18BNO3 B1394165 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1004294-80-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B1394165
CAS No.: 1004294-80-7
M. Wt: 259.11 g/mol
InChI Key: BUORFAFSDKNVNY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is an organic compound with the molecular formula C14H18BNO3. It is a boronic ester derivative of isoindolinone, characterized by the presence of a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one typically involves the borylation of isoindolinone derivatives. One common method includes the reaction of isoindolinone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is utilized in various scientific research fields:

    Chemistry: As a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: In the development of boron-containing drugs and as a probe for studying biological systems.

    Industry: Used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes or modulation of biological pathways. This compound’s reactivity with nucleophiles makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar synthetic applications.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with applications in organic synthesis.

    Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: Used in the synthesis of heterocyclic compounds.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is unique due to its isoindolinone core, which imparts specific reactivity and stability. This structural feature makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry for developing novel therapeutic agents.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-16-12(17)11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUORFAFSDKNVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676818
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004294-80-7
Record name 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004294-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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